Comparative Antifungal Activity: Methoxy Group Confers Superior Inhibition of Trichophyton rubrum
In a head-to-head comparison of 20 phenazine derivatives against the dermatophyte Trichophyton rubrum, compounds bearing a methoxyl group, such as 1-Methoxy-4-methylphenazine, exhibited significantly stronger antifungal action than their non-methoxylated analogs. This finding establishes a clear, class-level structure-activity relationship (SAR) where the methoxy substituent is a key determinant of antifungal potency, justifying the selection of this specific derivative over other phenazines lacking this group [1].
| Evidence Dimension | Antifungal potency (qualitative assessment) |
|---|---|
| Target Compound Data | Stronger antifungal action |
| Comparator Or Baseline | Non-methoxylated phenazine derivatives |
| Quantified Difference | Not quantified; stated as 'stronger in compounds with a methoxyl group' |
| Conditions | In vitro assay against Trichophyton rubrum; study of 20 phenazine derivatives |
Why This Matters
For researchers targeting dermatophyte infections like Trichophyton rubrum, this SAR data confirms that a methoxylated phenazine like CAS 21043-02-7 is the appropriate chemical tool, as substitution with a non-methoxylated analog would predictably result in reduced efficacy.
- [1] Studies on Phenazines. XVII. Antifungal Activity of Phenazine Derivatives against Trichophyton rubrum and the Influence of Copper Ion on them. Yakugaku Zasshi. 1958;78(4):353-354. View Source
